![molecular formula C18H17F4NO6 B12056181 3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)
3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione: is a complex organic compound with a spirocyclic structure. Its chemical formula is C21H16F4 (molecular weight: 344.35 g/mol). The compound exhibits interesting properties due to its unique arrangement of fluorine and nitro substituents on the aromatic rings.
Vorbereitungsmethoden
Synthesewege:
Octafluortoluol-Route: Die Verbindung kann aus Octafluortoluol als Ausgangsmaterial synthetisiert werden. Die Trifluormethylgruppe in Octafluortoluol durchläuft eine Reihe von Reaktionen, um die Propyl- und Nitrogruppen einzuführen.
Direkte Fluorierung: Ein anderer Ansatz beinhaltet die direkte Fluorierung eines geeigneten Vorläufers, der die gewünschten aromatischen Ringe enthält.
Reaktionsbedingungen:
- Reaktionen finden typischerweise unter wasserfreien und inerten Bedingungen statt.
- Fluorierungsreaktionen können starke Fluorierungsmittel wie elementares Fluor oder HF beinhalten.
- Nitrierungsreaktionen erfordern Nitrierungsmittel wie Salpetersäure oder Mischsäure (HNO3 + H2SO4).
Industrielle Produktion:
Industrielle Produktionsmethoden sind proprietär, aber die Verbindung kann im Labor mit den oben genannten Methoden synthetisiert werden.
Analyse Chemischer Reaktionen
Oxidation: Die Verbindung kann aufgrund des Vorhandenseins elektronenziehender Fluor- und Nitrogruppen Oxidationsreaktionen eingehen.
Reduktion: Die Reduktion der Nitrogruppe kann die entsprechende Aminoverbindung ergeben.
Substitution: Die aromatischen Ringe sind anfällig für elektrophile Substitutionsreaktionen.
Häufige Reagenzien: Salpetersäure, Schwefelsäure, Lewis-Säuren und Reduktionsmittel.
Hauptprodukte: Nitrosubstituierte Derivate, Aminosubstituierte Verbindungen und verschiedene spirocyclische Zwischenprodukte.
Wissenschaftliche Forschungsanwendungen
Materialwissenschaften: Die einzigartige Struktur der Verbindung macht sie für Flüssigkristall-Anwendungen interessant.
Organische Synthese: Sie dient als Baustein für die Entwicklung neuartiger Materialien.
Biologische Studien: Untersuchung ihrer Wechselwirkungen mit biologischen Systemen.
5. Wirkmechanismus
- Der Wirkmechanismus der Verbindung hängt von ihrer spezifischen Anwendung ab. Beispielsweise beeinflusst sie in Flüssigkristallen das mesomorphe Verhalten und die optischen Eigenschaften.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific application. For instance, in liquid crystals, it influences mesomorphic behavior and optical properties.
Vergleich Mit ähnlichen Verbindungen
2,3,5,6-Tetrafluor-4-(trifluormethyl)phenol: und 2,3,5,6-Tetrafluor-4-methylpyridin sind strukturell verwandte Verbindungen
Einzigartigkeit: Die spirocyclische Struktur und die Kombination aus Fluor- und Nitrosubstituenten unterscheiden sie von anderen Terphenyl-Derivaten.
Denken Sie daran, dass die Eigenschaften und Anwendungen dieser Verbindung weiterhin erforscht werden und weitere Forschungen zusätzliche Erkenntnisse liefern können.
Eigenschaften
Molekularformel |
C18H17F4NO6 |
|---|---|
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
3-propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione |
InChI |
InChI=1S/C18H17F4NO6/c1-2-6-18(9-10(19)12(21)14(23(26)27)13(22)11(9)20)15(24)28-17(29-16(18)25)7-4-3-5-8-17/h2-8H2,1H3 |
InChI-Schlüssel |
JWAHHCQJIGIGMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(=O)OC2(CCCCC2)OC1=O)C3=C(C(=C(C(=C3F)F)[N+](=O)[O-])F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2,3-Tri[trans-9-hexadecenoyl]glycerol](/img/structure/B12056103.png)
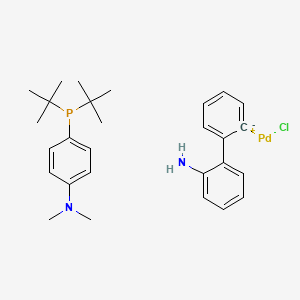
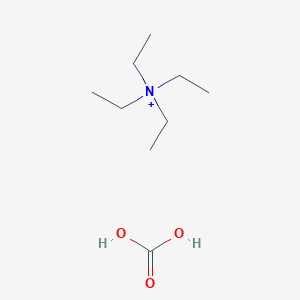
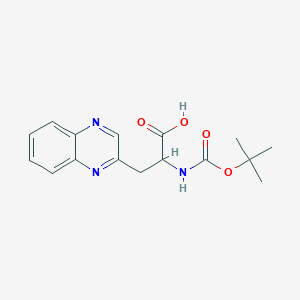
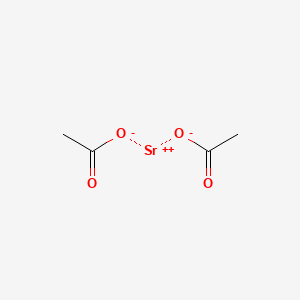
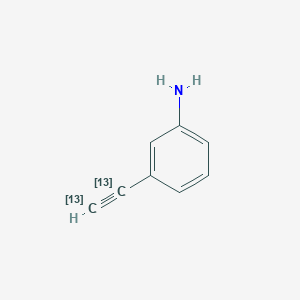

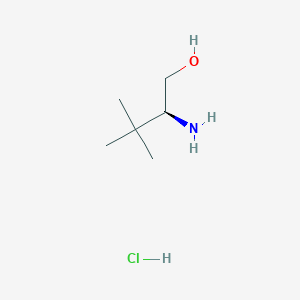
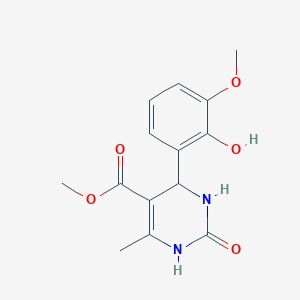
![1,2,3,4,5,6,7,8-Octafluoro-9,10-bis[4-(trifluoromethyl)phenyl]anthracene](/img/structure/B12056150.png)
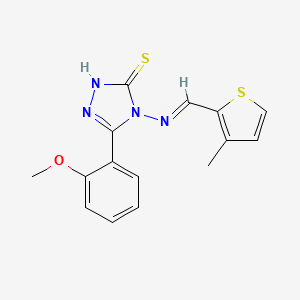
![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)


